molecular formula C18H21N5O3S B2739687 5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903382-53-5

5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2739687
CAS RN: 1903382-53-5
M. Wt: 387.46
InChI Key: KXKJOAKTNFULNO-UHFFFAOYSA-N
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Description

The compound “5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of imidazole derivatives, which are key components of this compound, has seen recent advances . These heterocycles are used in a variety of applications, and the bonds formed during the imidazole synthesis process are of particular interest .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a sulfonyl group, a phenyl group, a pyrrolidine ring, and an oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Drug Development

The imidazole moiety within the compound is a significant structure found in many pharmacologically active molecules. Imidazole derivatives demonstrate a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This suggests that our compound could be a precursor in the synthesis of new therapeutic agents targeting various infectious diseases.

Anticancer Research

Compounds with a 1,2,4-oxadiazole ring have been associated with anticancer activity. The presence of this ring in the compound’s structure may indicate potential use in the development of novel anticancer drugs, possibly through mechanisms involving the inhibition of cancer cell proliferation or inducing apoptosis .

Enzyme Inhibition Studies

The sulfonyl group attached to the imidazole ring can interact with enzymes and potentially act as an inhibitor. This property can be harnessed in enzyme inhibition studies to understand enzyme mechanisms or to develop enzyme-based assays for drug discovery .

Chemical Synthesis of Heterocyclic Compounds

The compound contains several functional groups that are key in the synthesis of heterocyclic compounds. Its structure could serve as a starting point for the synthesis of various heterocycles, which are essential in medicinal chemistry for creating compounds with desired biological activities .

Agricultural Chemistry

Imidazole derivatives are known to possess antifungal and herbicidal properties. This compound could be explored for its efficacy in protecting crops from fungal infections or as a herbicide to control weed growth, contributing to agricultural productivity .

properties

IUPAC Name

5-[1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-19-18(26-21-12)16-10-23(9-15(16)14-7-5-4-6-8-14)27(24,25)17-11-22(3)13(2)20-17/h4-8,11,15-16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKJOAKTNFULNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CN(C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

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